molecular formula C7H7FN2O3 B1448235 1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1592732-47-2

1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B1448235
CAS RN: 1592732-47-2
M. Wt: 186.14 g/mol
InChI Key: RESGRANGLYHDSL-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative, which is a class of organic compounds containing a pyridazine ring. Pyridazine is a six-membered ring with two nitrogen atoms at 1,2-positions. The presence of the carboxylic acid (-COOH) and fluoroethyl (-CH2CH2F) groups suggest that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The fluoroethyl group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the carboxylic acid group, and the fluoroethyl group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the fluoroethyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the presence of the fluoroethyl group could influence its lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized as an intermediate in the synthesis of various derivatives, including hydrazones, pyrazoles, and dihydropyridazines. These derivatives have shown notable in vitro biological activities (Ziegler, Kuck, Harris, & Lin, 1988).

Antibacterial Applications

  • Derivatives of this compound have been synthesized and tested for their antibacterial properties. Certain derivatives displayed enhanced activity compared to known antibacterial agents, indicating the potential of this compound in developing new antibacterial drugs (Egawa, Miyamoto, Minamida, Nishimura, Okada, & Uno, 1984).

Structure-Activity Relationships

Antimicrobial Studies

  • Studies have been conducted on fluoroquinolone-based derivatives, highlighting their potential as antimicrobial agents. This research is significant in the context of increasing resistance to existing antimicrobial drugs (Patel & Patel, 2010).

Novel Synthesis Methods

Anticancer Activity

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, and investigating its mechanism of action. This could involve conducting laboratory experiments, computational studies, and possibly even clinical trials .

properties

IUPAC Name

1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c8-3-4-10-6(11)2-1-5(9-10)7(12)13/h1-2H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGRANGLYHDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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